N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylimidazo[1,2-a]pyridine core, and a dimethylbutanamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with arylglyoxals, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is thought to inhibit certain enzymes or pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group often show enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H22FN3O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H22FN3O/c1-13-9-10-24-16(11-13)22-18(14-5-7-15(21)8-6-14)19(24)23-17(25)12-20(2,3)4/h5-11H,12H2,1-4H3,(H,23,25) |
InChI Key |
ZDNHEZGECRCYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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